4-Bromo-3-fluoro-5-methyl-1H-indazole
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Overview
Description
4-Bromo-3-fluoro-5-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The presence of bromine, fluorine, and methyl groups in this compound makes it a valuable intermediate in organic synthesis and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-fluoro-5-methyl-1H-indazole typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine to form benzylidenehydrazine, followed by cyclization under specific conditions . Another approach involves the use of 1-(4-bromo-3-fluoro-5-methyl-1H-indazol-1-yl)ethyl ketone as a starting material, which is reacted with methanol and water in the presence of potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-fluoro-5-methyl-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization: Further cyclization reactions can lead to the formation of more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
4-Bromo-3-fluoro-5-methyl-1H-indazole has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is studied for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-3-fluoro-5-methyl-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity. The compound may act by inhibiting or activating certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-indazole: Similar in structure but lacks the fluorine and methyl groups.
Methyl 3-bromo-4-fluoro-1H-indazole-6-carboxylate: Contains additional functional groups, making it useful for different applications.
2-Fluorobenzylidenehydrazine: A precursor in the synthesis of indazole derivatives.
Uniqueness
4-Bromo-3-fluoro-5-methyl-1H-indazole is unique due to the combination of bromine, fluorine, and methyl groups, which confer specific chemical properties and biological activities. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C8H6BrFN2 |
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Molecular Weight |
229.05 g/mol |
IUPAC Name |
4-bromo-3-fluoro-5-methyl-2H-indazole |
InChI |
InChI=1S/C8H6BrFN2/c1-4-2-3-5-6(7(4)9)8(10)12-11-5/h2-3H,1H3,(H,11,12) |
InChI Key |
LPTVABSDNMTSFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(NN=C2C=C1)F)Br |
Origin of Product |
United States |
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